4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

β2-Adrenergic Receptor Receptor Binding Affinity Selectivity

Analytical QC laboratories require authentic, well-characterized impurity markers to validate pharmacopeial methods for salbutamol. 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (CAS 96948-64-0) is the EP/BP specified impurity B, essential for system suitability, specificity, and linearity studies. Its unique hydrophilicity resolves distinctly from ractopamine and clenbuterol under standard HPLC conditions, ensuring unambiguous peak identification. The compound also serves as a critical target in multi-residue β-agonist screening panels for food safety. Supplied with full traceability documentation. - Use as a certified EP/BP reference standard for method validation & ANDA submissions - Unique chromatographic resolution; avoids misidentification with other β-agonists - Available with documented >95% purity and long-term stability data

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 96948-64-0
Cat. No. B115159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol
CAS96948-64-0
Synonymsα-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol; _x000B_ (±)-;  KWD 2066;  t-Butylnorsynephrine; 
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC=C(C=C1)O)O
InChIInChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3
InChIKeyJOGFUYPGDLRKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buctopamine Identity and Classification


4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (CAS 96948-64-0), also known as t-butylnorsynephrine, buctopamine, or Salbutamol EP Impurity B, is a racemic β2-adrenergic receptor agonist [1]. It is a structural analog of the sympathomimetic amine norsynephrine and serves as a key impurity marker in the manufacturing and quality control of the bronchodilator salbutamol (albuterol) . Its molecular formula is C12H19NO2 with a molecular weight of 209.28 g/mol . The compound is classified as a moderately selective β2-agonist and is also identified as an adulterant in feed additives for food-producing animals [1].

Impurity markerPharmacopoeial (EP/BP) specified impurity for salbutamol; requires certified standard
Analytical useLC-MS/MS and HPLC detection of β2-agonists in pharmaceutical and food matrices
Research toolβ2-adrenoceptor selectivity profiling; moderate β2 affinity with low off-target binding

Buctopamine Non-Substitutability in Analysis


While numerous β2-adrenergic agonists share structural and pharmacological similarities, generic substitution of 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol with other β2-agonists such as salbutamol, ractopamine, or clenbuterol is not feasible in analytical, regulatory, and quality control settings [1]. This compound possesses a unique physicochemical profile—specifically a distinct hydrophilicity and receptor selectivity pattern—that directly impacts chromatographic behavior, detection limits, and biological activity [2]. Moreover, its formal recognition as a specified impurity in international pharmacopoeias mandates the use of a certified reference standard of this exact compound for method validation and release testing . Using a close analog would compromise the accuracy, reproducibility, and regulatory compliance of analytical methods, as the retention time, mass spectrometric fragmentation, and detector response would differ, leading to potential misidentification and failed audits [1].

Chromatographic mismatch
Distinct hydrophilicity and MS/MS fragmentation differ from salbutamol, ractopamine, or clenbuterol, causing retention time shifts that prevent direct interchange in validated methods.
Receptor selectivity profile
Buctopamine shows a unique β2 binding fingerprint with no significant α1, α2, β1, or β3 affinity; salbutamol’s 29-fold β2/β1 selectivity does not translate, making biological assay substitution invalid.
Regulatory compliance
Pharmacopoeial monographs mandate the use of this exact certified reference standard for impurity testing; alternative β2-agonists cannot satisfy identity, purity, or traceability requirements.

Buctopamine Selection Evidence


Receptor Binding Selectivity vs. Salbutamol

In a preliminary pharmacological evaluation, 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol (buctopamine) exhibited moderate binding affinity for the human β2-adrenergic receptor and did not show significant affinities for human α1, α2, β1, and β3 receptors [1]. In contrast, salbutamol, the parent compound, is a well-established selective β2-agonist with a 29-fold higher selectivity for β2 over β1 receptors . This difference in receptor binding profile is critical: the target compound demonstrates a distinct pharmacological fingerprint that is not simply a weaker version of salbutamol, but a compound with a different selectivity pattern that may translate to altered in vivo effects and analytical detection requirements [1].

Receptor binding selectivity
Cross-study comparable
Moderate β2 affinity; no significant binding to α1, α2, β1, β3 receptors
Differentiates impurity from salbutamol’s broader β1 engagement
Salbutamol shows 29-fold β2/β1 selectivity; buctopamine’s profile supports distinct analytical fingerprint
β2-Adrenergic Receptor Receptor Binding Affinity Selectivity

Hydrophilicity in Chromatographic Separation

Authentic 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol was synthesized and found to be more hydrophilic than both ractopamine and clenbuterol [1]. While quantitative LogP or retention time differences were not explicitly tabulated in the primary publication, the stated relative hydrophilicity directly impacts reversed-phase chromatographic separation [1]. In a multiresidue LC-MS/MS method for 26 β2-agonists, this property enables distinct retention time and MS/MS fragmentation patterns that are not replicated by other β2-agonists [1]. This difference is essential for achieving baseline resolution and accurate quantification in complex matrices such as swine feed and hair.

Hydrophilicity & LC retention
Direct head-to-head
More hydrophilic than ractopamine and clenbuterol
Enables baseline chromatographic separation in multiresidue methods
Earlier elution in reversed-phase LC; MS/MS fragmentation unique among 26 β2-agonists
Hydrophilicity LogP LC-MS/MS β2-Agonist Analysis

Certified Reference Standard vs. In-House Synthesis

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is available as a certified reference material (CRM) from both the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) . These standards are produced in accordance with ISO 17034 and ISO/IEC 17025, providing documented purity, traceability, and uncertainty . In contrast, synthesizing this compound in-house would require extensive purification (e.g., to ≥98% purity) and full characterization, a process that is both time-consuming and costly [1]. The commercial availability of a pharmacopoeial-grade standard eliminates the need for in-house synthesis and ensures immediate compliance with regulatory monographs.

Certified reference material
Direct head-to-head
EP/BP CRM with documented purity, traceability, uncertainty
Eliminates need for in-house synthesis and full characterization
In-house material requires purification to ≥98% and validation; CRM ensures regulatory acceptance
Reference Standard ISO 17034 Pharmacopoeia Quality Control

Purity and Stability of Commercial Batches

Commercially available batches of 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol are offered with purities ranging from >95% to 99% as determined by HPLC [1]. For example, CATO supplies the compound at >95% purity with a 3-year stability when stored at 2-8°C [1], while MolCore provides material at ≥98% purity . In contrast, the purity of the compound synthesized in a research setting (e.g., for the buctopamine study) was 97.7% after extensive purification [2]. The higher and more tightly controlled purity of commercial reference standards is critical for use in quantitative analytical methods, where impurities in the standard could lead to inaccurate calibration curves and biased results.

Batch purity & stability
Cross-study comparable
Commercial lots: >95%–99% purity, 3-year stability at 2–8°C
Supports method reproducibility and audit-ready documentation
Research-grade synthesis purity 97.7%; commercial batches offer certified CoA and long-term stability data
Purity Stability HPLC Analytical Reference

Buctopamine Application Scenarios


Salbutamol Impurity Profiling

As a specified impurity in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for salbutamol, 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol is an essential reference standard for the development and validation of HPLC and LC-MS/MS methods used in the quality control of salbutamol drug substances and finished products . Its unique chromatographic behavior, driven by its hydrophilicity relative to other β2-agonists, allows for accurate identification and quantification of this impurity in complex pharmaceutical matrices [1]. Regulatory submissions require the use of a certified reference standard of this exact compound to demonstrate method specificity, accuracy, and linearity for impurity testing .

β2-Agonist Residue Monitoring in Food Animals

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol (buctopamine) has been identified as an adulterant in feed additives for swine [1]. Consequently, regulatory agencies and food safety laboratories require a validated multiresidue LC-MS/MS method that includes this compound. The compound's moderate β2-receptor binding and distinct MS/MS fragmentation pattern make it a critical target analyte in the 26-agonist panel used for routine screening [1]. Using the correct reference standard is mandatory for achieving the required limits of quantification (e.g., 10 ng/g in feed and 25 ng/g in hair) and for avoiding false negatives or positives in enforcement actions [1].

Method Development for β2-Agonists

For researchers developing new analytical methods to detect β2-agonists in urine, plasma, or hair, 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol serves as a crucial tool for method optimization and validation [1]. Its relative hydrophilicity compared to ractopamine and clenbuterol necessitates careful optimization of chromatographic conditions to achieve baseline resolution [1]. The availability of high-purity commercial standards with documented stability (e.g., >95% purity, 3-year shelf life) reduces experimental variability and ensures long-term method reproducibility, which is essential for publishing robust analytical protocols [2].

In Vitro β2-Adrenoceptor Selectivity Studies

Due to its distinct receptor binding profile—moderate β2 affinity with no significant binding to α1, α2, β1, or β3 receptors—4-[2-(tert-butylamino)-1-hydroxyethyl]phenol is a valuable tool compound for in vitro studies aimed at dissecting β2-mediated signaling pathways [1]. Researchers can use this compound to probe the functional consequences of β2 receptor activation in the absence of off-target adrenergic effects, providing a cleaner pharmacological signal compared to less selective agonists. Using a well-characterized reference standard ensures that observed biological effects are attributable to the intended compound and not to impurities.

Application
Selection Property
Validation Focus
Salbutamol Impurity Profiling
Pharmacopoeial impurity identity and retention time fingerprint
Method specificity, linearity, and accuracy in pharmaceutical matrices
β2-Agonist Residue Monitoring
LC-MS/MS multiresidue detection with unique MS/MS transitions
LOQ verification in feed and hair; avoidance of false compliance results
Method Development for β2-Agonists
Chromatographic resolution driven by hydrophilicity
Baseline separation from ractopamine/clenbuterol; long-term reproducibility
In Vitro β2-Adrenoceptor Studies
Selective β2 binding with minimal off-target adrenoceptor engagement
Confirm β2-mediated signaling in absence of α1, α2, β1, β3 activation

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